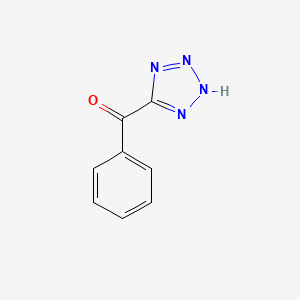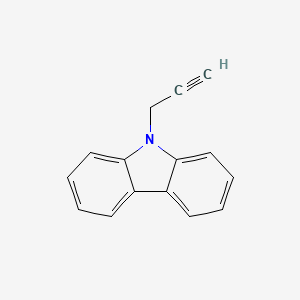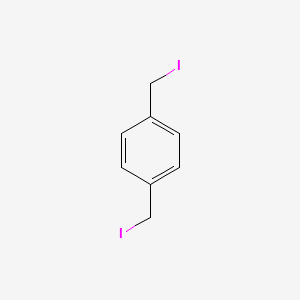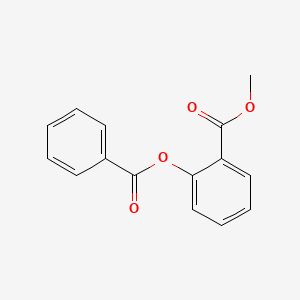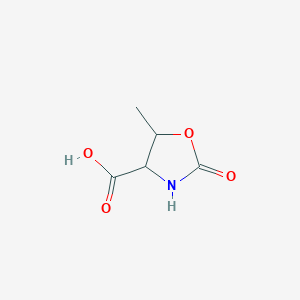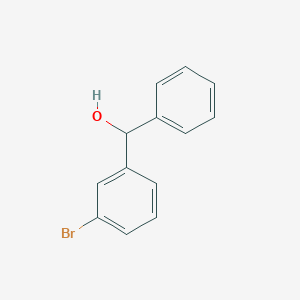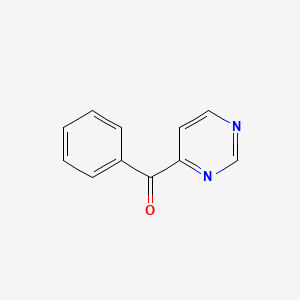
Phenyl(pyrimidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Phenyl(pyrimidin-4-yl)methanone and related compounds typically involves multi-step chemical reactions, combining specific precursors under controlled conditions. For example, a study detailed the synthesis of similar compounds through a three-component condensation, highlighting solvent-free conditions and the absence of a catalyst as significant to the reaction's efficiency and sustainability (Gein et al., 2020).
Molecular Structure Analysis
The molecular structure of Phenyl(pyrimidin-4-yl)methanone derivatives has been extensively studied using techniques such as X-ray diffraction. These analyses reveal that the pyrimidine ring often displays slight non-planarity, with various substituent groups influencing the overall molecular conformation and stability through weak intermolecular interactions (Akkurt et al., 2003).
Chemical Reactions and Properties
Phenyl(pyrimidin-4-yl)methanone derivatives participate in a range of chemical reactions, often acting as intermediates in the synthesis of more complex molecules. These reactions can be influenced by the nature of substituents on the phenyl and pyrimidine rings, leading to variations in reactivity and the formation of diverse products (Chaudhari, 2012).
Physical Properties Analysis
The physical properties of Phenyl(pyrimidin-4-yl)methanone derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined by the compound's molecular structure and can affect its application in various fields (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties of Phenyl(pyrimidin-4-yl)methanone, including its reactivity with different reagents, stability under various conditions, and ability to undergo specific chemical transformations, are foundational for its applications in synthesis and pharmaceutical development. Studies often focus on its interactions and the potential for creating novel compounds with desirable activities (Sivakumar et al., 2021).
Wissenschaftliche Forschungsanwendungen
Crystal Structural Analysis
The crystal structure of a compound similar to Phenyl(pyrimidin-4-yl)methanone, specifically (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylideneamino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, was analyzed using single-crystal X-ray diffraction. This study provided insights into the molecular configuration, revealing a slightly nonplanar pyrimidine ring and weak intermolecular C–H...O interactions (Akkurt et al., 2003).
Synthesis of Derivatives
Phenyl(pyrimidin-4-yl)methanones have been synthesized through various methods. For instance, (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones were produced via a three-component condensation process (Gein et al., 2020). Another study synthesized a structurally similar compound, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Antimicrobial and Antimycobacterial Activities
Compounds related to Phenyl(pyrimidin-4-yl)methanone have demonstrated antimicrobial and antimycobacterial properties. For example, a study on [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones and their benzimidazole counterparts reported significant antimicrobial activity, with some derivatives showing effectiveness comparable to standard drugs (Narasimhan et al., 2011). Another research synthesized derivatives of 1,3,5-trisubstituted pyrazolines, exhibiting high antimicrobial activity, especially those with methoxy groups (Kumar et al., 2012).
Novel Applications in HIV-1 Inhibition
A series of (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones was developed as potent non-nucleoside reverse transcriptase inhibitors against HIV-1. The study emphasized the importance of conformational rigidity and fluoro substituents in enhancing anti-HIV-1 activity (Šimon et al., 2016).
Optical Properties and NLO Applications
The pyrimidine ring's presence in various derivatives makes them significant for nonlinear optics (NLO) fields. A study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, revealed their potential applications in NLO due to their electronic and linear properties (Hussain et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
phenyl(pyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-7-12-8-13-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPUSSPWUGUEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218214 |
Source


|
| Record name | Methanone, phenyl-4-pyrimidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(pyrimidin-4-yl)methanone | |
CAS RN |
68027-80-5 |
Source


|
| Record name | Methanone, phenyl-4-pyrimidinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, phenyl-4-pyrimidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

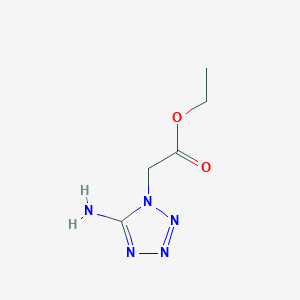
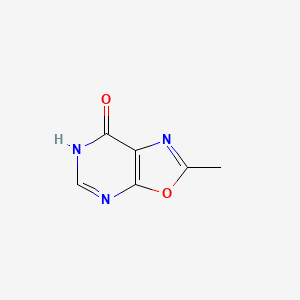
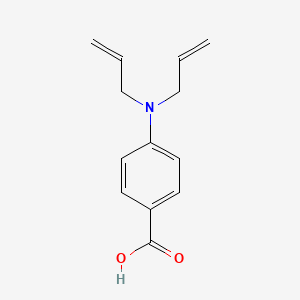
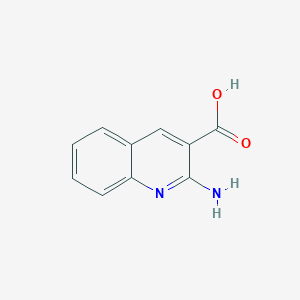
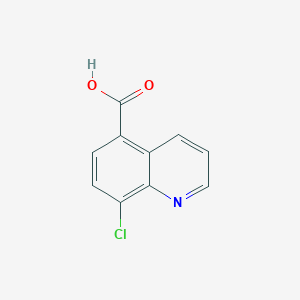
![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)
